4,6-dihydroxybenzene-1,3-disulfonic Acid
Overview
Description
4,6-Dihydroxybenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a sulfonic acid derivative of benzene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its antioxidant properties and is structurally similar to some active ingredients found in over-the-counter drugs for bowel diseases .
Mechanism of Action
Target of Action
4,6-Dihydroxybenzene-1,3-disulfonic Acid, also known as DHDMBS, is primarily used in the field of electrochemistry . It serves as a positive side electrolyte material for aqueous organic redox flow batteries .
Mode of Action
DHDMBS interacts with its targets through redox reactions . It has a standard reduction potential, a rate constant of the redox reaction, and a diffusion coefficient that are ideally suited for use in redox flow batteries .
Biochemical Pathways
It’s known that dhdmbs overcomes the major issue of michael reaction with water faced with 4,5-dihydroxybenzene-1,3-disulfonic acid (bqds) and similar unsubstituted benzoquinones .
Pharmacokinetics
It’s known that dhdmbs demonstrates chemical stability to repeated electrochemical cycling .
Result of Action
The primary result of DHDMBS’s action is its resistance to the Michael reaction with water, which is a common issue with similar compounds . This makes it a promising candidate for the positive side material for an all-organic aqueous redox flow battery in acidic media .
Action Environment
The action of DHDMBS is influenced by environmental factors such as the pH of the solution and the presence of other compounds . For instance, the presence of water can trigger the Michael reaction in similar compounds, but DHDMBS is resistant to this reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxybenzene-1,3-disulfonic acid typically involves the sulfonation of hydroquinone or catechol derivatives. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through crystallization or recrystallization techniques to achieve high purity levels required for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where the sulfonic acid groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like chlorosulfonic acid or sulfur trioxide can be used for sulfonation reactions.
Major Products:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dihydroxybenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for the detection of metals such as iron, manganese, titanium, and molybdenum.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid:
3,5-Disulfopyrocatechol: Another similar compound with sulfonic acid groups at different positions on the benzene ring.
Uniqueness: 4,6-Dihydroxybenzene-1,3-disulfonic acid is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its ability to act as a superoxide anion scavenger and its anti-inflammatory properties make it particularly valuable in biological and medical research.
Properties
IUPAC Name |
4,6-dihydroxybenzene-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVJYKCCPSYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433335 | |
Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-11-7 | |
Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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